molecular formula C19H19F3N2O3S B2628965 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 954639-92-0

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2628965
CAS RN: 954639-92-0
M. Wt: 412.43
InChI Key: HITQAHALCWMSTH-UHFFFAOYSA-N
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Description

This compound contains a trifluoromethyl group, an ethylsulfonyl group, and a tetrahydroisoquinoline group. Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Ethylsulfonyl groups are used in organic synthesis for the introduction of the ethylsulfonyl moiety into organic molecules. Tetrahydroisoquinolines are a class of organic compounds and a structural isomer of tetrahydroquinoline.


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the ethylsulfonyl group to the tetrahydroisoquinoline core. Trifluoromethyl groups can be introduced through various methods, including radical trifluoromethylation . The ethylsulfonyl group could be introduced through a sulfonylation reaction.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the trifluoromethyl and ethylsulfonyl groups. Trifluoromethyl groups are known to undergo various reactions, including radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl, ethylsulfonyl, and tetrahydroisoquinoline groups. For example, the trifluoromethyl group could increase the lipophilicity of the compound .

Scientific Research Applications

For more details, you can refer to the following research articles:

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-5-8-17(11-15(13)12-24)23-18(25)14-3-6-16(7-4-14)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITQAHALCWMSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

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